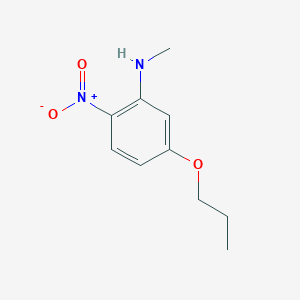

n-Methyl-2-nitro-5-propoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of 5-Nitro-2-propoxyaniline, also known as P-4000 and Ultrasüss, which was once used as an artificial sweetener but has been banned in the United States because of its possible toxicity .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C10H13BrN2O3/c1-3-4-16-10-6-8 (12-2)9 (13 (14)15)5-7 (10)11/h5-6,12H,3-4H2,1-2H3 . This indicates the presence of a bromine atom in the structure, which is not present in the parent compound 5-Nitro-2-propoxyaniline . Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.23 . The parent compound, 5-Nitro-2-propoxyaniline, is an orange solid that is only slightly soluble in water and is stable in boiling water and dilute acids .Scientific Research Applications

Synthesis of Photoreactive Derivatives

n-Methyl-2-nitro-5-propoxyaniline and its derivatives have been studied for their potential in synthesizing photoreactive compounds. For instance, the synthesis of photoreactive 2-propoxyaniline derivatives has been explored as a method for understanding the interaction between artificial sweeteners and their receptors (Murai et al., 2015).

Use in Molecular Electronic Devices

This compound has also been used in molecular electronic devices. A study showed that a molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance, which are crucial properties for electronic devices (Chen et al., 1999).

Synthesis of Polymers for Electrochromic Applications

Research into the synthesis of novel polymers using this compound derivatives has indicated potential for electrochromic applications. Such polymers exhibit high optical contrasts and fast switching speeds, making them suitable for use in the near-infrared region (Li et al., 2017).

Catalysis in Chemical Synthesis

The compound has been utilized in the catalytic synthesis of various chemicals. For example, the selective synthesis of N-substituted 5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds in the presence of nanosized Pt-based catalysts has been explored (Vidal et al., 2017).

Properties

IUPAC Name |

N-methyl-2-nitro-5-propoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-6-15-8-4-5-10(12(13)14)9(7-8)11-2/h4-5,7,11H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKVAMJZKEMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)

![1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)

![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)